2-Chlorobenzyl thiocyanate

Description

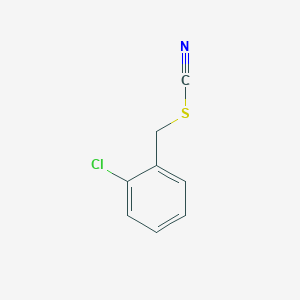

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQHMRYBIXNFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301680 | |

| Record name | 2-chlorobenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-66-8 | |

| Record name | (2-Chlorophenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 145803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2082-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chlorobenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorobenzyl Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzyl Thiocyanate

This guide provides a comprehensive protocol for the synthesis of 2-Chlorobenzyl Thiocyanate, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The procedure detailed herein is grounded in the principles of nucleophilic substitution, optimized for clarity, yield, and safety. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental workflow, and provide critical safety insights necessary for handling the involved reagents and the final product.

Foundational Principles: The SN2 Mechanism

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] In this process, the thiocyanate ion (SCN⁻), a potent nucleophile, displaces the chloride ion from the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

The key characteristics of this transformation are:

-

Substrate: 2-Chlorobenzyl chloride is a primary benzylic halide. This structure is highly amenable to SN2 reactions due to the low steric hindrance at the reaction center and the ability of the adjacent phenyl ring to stabilize the transition state.[3]

-

Nucleophile: The thiocyanate ion (typically from potassium or sodium thiocyanate) attacks the carbon atom bearing the leaving group.[4] It is an ambident nucleophile, but under these SN2 conditions, the more nucleophilic sulfur atom preferentially attacks, leading to the desired thiocyanate product over the isothiocyanate isomer.

-

Kinetics: The reaction proceeds in a single, concerted step where the nucleophile attacks as the leaving group departs.[5] The rate of this reaction is dependent on the concentration of both the substrate (2-chlorobenzyl chloride) and the nucleophile (thiocyanate).[2][5]

Critical Safety and Hazard Analysis

A thorough understanding and mitigation of hazards are paramount. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chlorobenzyl Chloride (Substrate): This compound is a combustible, moisture-sensitive liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8] It is a lachrymator and can cause severe skin burns and eye damage, as well as allergic skin reactions.[7] Avoid all personal contact and use in a well-ventilated area.[6]

-

Potassium Thiocyanate (Nucleophile Source): This substance is harmful if swallowed, inhaled, or in contact with skin.[9][10][11] Crucially, contact with acids liberates highly toxic hydrogen cyanide gas. [10] Upon heating, it can decompose to produce toxic fumes containing cyanides and oxides of sulfur and nitrogen.[12] It must be stored away from strong oxidants and acids.[12]

-

This compound (Product): The target compound is harmful if swallowed or inhaled and is known to cause skin, eye, and respiratory irritation. Standard safe handling procedures for chemical irritants should be followed.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the preparation of this compound. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.[13]

Materials and Equipment

-

Reagents:

-

2-Chlorobenzyl chloride (>98%)

-

Potassium thiocyanate (KSCN) (>98%)

-

Ethanol (Reagent Grade)

-

Diethyl ether or Dichloromethane (ACS Grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (silica gel GF254)

-

Quantitative Data Summary

| Parameter | Value | Moles (approx.) | Molar Ratio | Notes |

| 2-Chlorobenzyl chloride | 10.0 g (7.9 mL) | 0.062 mol | 1.0 | Limiting reagent. |

| Potassium Thiocyanate | 6.6 g | 0.068 mol | 1.1 | A slight excess ensures complete reaction of the substrate. |

| Ethanol (Solvent) | 100 mL | - | - | The volume can be adjusted based on the scale of the reaction. |

| Expected Product | This compound | MW: 183.65 g/mol [14] |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.6 g of potassium thiocyanate in 100 mL of ethanol.

-

Initiate Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

-

Substrate Addition: Once reflux is established, add 10.0 g of 2-chlorobenzyl chloride dropwise from a dropping funnel over 15-20 minutes. This controlled addition helps to manage any potential exotherm.

-

Reaction: Maintain the reaction at reflux with continuous stirring. Monitor the disappearance of the starting material (2-chlorobenzyl chloride) using TLC (e.g., with a 10:1 petroleum ether/ethyl acetate eluent).[13] The reaction is typically complete within 3-5 hours.

-

Work-up & Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 200 mL of cold deionized water in a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (2 x 75 mL).

-

Combine the organic extracts and wash them sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[13] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a colorless to light yellow liquid, can be purified by vacuum distillation (Boiling Point: 140 °C at 5 mmHg) to achieve high purity (>98%).[1]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography (GC): To verify purity, which should be >98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Physical Constants: The refractive index (approx. 1.59) and specific gravity (approx. 1.28 at 20°C) can be compared against literature values.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide outlines a robust and well-characterized method for the synthesis of this compound via an SN2 reaction. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers can reliably produce this important chemical intermediate for applications in drug discovery and materials science.[1] The success of this synthesis hinges on careful execution of the experimental procedure and rigorous purification of the final product.

References

- CP Lab Safety. This compound, min 98%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5qtD2vsGTYadXY-UpQLXKbWFOVIxo96aA7enjLpSRnnU4isZQJqiQmu4E84ZDzXEQJpqUoTFUvIXc21D9ov7GXy7m3NyRMpV9ADOneriZXLG2UONt_LwCKSzBtOdRz73MicLkL2i1GB5iXCSNlSj-8ER3OEQPVtzuCu9Kl69_Az7Jkdd4BikQJUkHYw==]

- HPMC Manufacturer. potassium thiocyanate hazards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHls74NZCB_GmB_AmDPErw53RXnC8ZNcdgTCkugm_5AHVYbYqHRj9ioymp1l0CVHXpLJEXF55BXwDMNpdafQQ3mQjwuwYmajfNA3BMlDdZGGZYxwdVtqOor2lLTVXICgyqjtC6VpTPO8AKMK43px1OBPC-wXzgBgjK4Hg==]

- Inchem.org. ICSC 1088 - POTASSIUM THIOCYANATE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2esp4u3g290uAWs8h-CmIk4Iq3WqLZs1lTeevgtAC8cyGGEEsiAPvIAdi7WQl8hyhkaCvHh6B0sp-j-gwzZeJqcE4LyvMUSFHe6Rivk6bcOozX53asjgUFB3APClSzNu64W82TkEUNjg7VW0WaVHcLzU=]

- MySkinRecipes. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF02V2yUgLB6Mrfz4ZYFZw3zOSjAqoPyrX_V1OWa-Cb29_k0XLqE1UlVUZxZgi0hZIKxS8uzC0LZnbbtkPOPpYOPI-vaP3bynGEVVkIZUkzY78W8LIC8cEPz_lTADWDKojhaDIfxB-1AfGk-sTzjpWMDTvc2QpYdVLQB8KWYiFqY9UbmbX3zN6XHIj2dLhL85KIDAS9q_aAvYJ7FeuunLA=]

- Santa Cruz Biotechnology. 2-Chlorobenzyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4AzCBtERslFJoiva_ix6gCYM2IZN_NkRVwiaL_ynkVZZvbDx6Yu6BKhGr-HnWb4xcwO4PWpy1YGQNERgfPHIjpc-LPcSSVBomzjMb7PhIAjx0Mw4mGsGcFJyEkbA5CEYLAG7v]

- Tokyo Chemical Industry Co., Ltd. This compound 2082-66-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWimquy7m8azT_01mEQqfH1f3zbWgypG_bUqN9P6cG9gOgOH5leWmUSSYmd6dF08dC3C2zmWdTdDGAPUPMnY8j5oIiCzeLaL-Xk0OANx832ngIfPhZk7zLGmzgUnJou5UwzMEGgg==]

- Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJBaFo8YBNag4WWgYORbXWGIODtJorqPKiQyBe0ecD2OPSMgixBRci5wpv8ssyUA_6V7jZhiowlYekcG9FV9Kucy92LGu_lw287ZfaOJVktZ65gVSswZ3QlkN9K9GvMLIAKFd9gJG2-jSIUYje]

- ResearchGate. Synthesis of benzyl thiocyanate from benzyl halide catalysed by PEG‐DIL‐MnCl4. [URL: https://www.researchgate.net/figure/Synthesis-of-benzyl-thiocyanate-from-benzyl-halide-catalysed-by-PEG-DIL-MnCl4_fig1_324424785]

- LookChem. Cas 18967-44-7,2-CHLOROBENZYL ISOTHIOCYANATE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy-nSFZTZ_NN5pi1jhtXYPC6fNhEFmgAO4YIGdsdokFjZwj3QXo4EM7ZbNSbuIADpRvmlgg1ZUAZp1TfNIBCfMr23R7n7fKESTGtKvKbkr2s287GX8i-OhvNxKlDPDE0NxviabhkditzBJpUcpX6potyhVJ2CL3HLfB1CeuvTtehnlYkJmtrgan8wgeYiuePsBWu38Ik5xhnMW5ztFl3FWfAm_ffuIUCk=]

- TCI Chemicals. This compound 2082-66-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8b1-hn1qjwq6vjqRa9fGucP68VrgbuHBFh3vj9F9i_W9Ex-Ex-Z6fsRGanOZw5AViWUUbSWv278gBYF0u4QPszy9v1kR8t_a9Mvd89Aqf46EVQC9uRZmF3_CsC2vWCR0Ix3XUmQ==]

- Thermo Fisher Scientific. 2-Chlorobenzyl isothiocyanate, 97% 1 g. [URL: https://www.thermofisher.

- Flinn Scientific. Potassium Thiocyanate Safety Data Sheet (SDS). (2014). [URL: https://www.flinnsci.com/sds_720.

- West Liberty University. MATERIAL SAFETY DATA SHEET Potassium thiocyanate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfKi2q004E79jc09Iz2ss-grpE2aGO-s5zML3ryzSsstQ7dxF3U1_U08lIiG6H2phzniSdDl1xP7SQ6mbPWRgBSaOCrUHMj5FsMnG7le_Cin6Ts8dWCQFmVixxO_GjYOdy5CV4HQrsmabHrUOBCF8u2bWKLflXMe96ZS80DL0lCl1k7i4eVtQpBs5V8g==]

- Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzyl chloride. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRyH4r2BKmPdX4YD0wK6ypSU5hS7DXSDzmwAwNhuqA9dXDJLf_O9evrXxkca5IEDGQns-FMFyaKbLzxXEAgdWAFWFn5gG9selCCgT48heaLy2VoQ6264L3lmS-lKIcO47epiiZP-RhlNQbrWcUc4umgwopXjwbCm9uhvD3AJmea2bu_M4f1mChaAa9mXSshYJ3]

- Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzyl chloride. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Oifkhr9WezQlpoFbDp8Q76-hqhiVLgu3BaTatR1wIKcUJ70XJacRyv59nABveOIV0lmwflhwiVdUiF9G-FHC4uvTGqYvbOmMg3gHa1p46GuzHYe845X24CxxRt3cW8GmJ5Jj_pocR6oix7xZ3x279zKXvyAv6etBMvuCw1m9egrLJjxfx-9j6939sbGyCzmgjUDw6ZqXn779mHCJAwg3trYfYoRVOYOobJlzjWmio0Fyc6Yrv_RFSCrwi81G7evETyPvcCi7_F2oLMObTSo_FJhrFE8lzo0NOwg=]

- Pioneer Forensics, LLC. Potassium Thiocyanate MSDS. (2013). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwpYS3C82fFjLqUqjiNTvu-lFLkbOf5Jr6Lqi8TgFY1pr4pXJiN5Lw8W6f9U_4QsuQhnTbG4k7itlTrNsmzMmoxSa70wa0SKxzEiP-rgTyBvI5OBL7anGXyGl-C-SFcAOtF6GVG3cGZD-av9VFJZif11yI-b7uY-hPNBjirLkoCli0t4FNMXSbJrTquXhOV7smpN4OeNfK4WutH56gQLOsG643JNpp8IZSLP70HQV_Ao3smgCu0gv8YFIAA5UU9mbdlNwPwvLoS0l2VGT4mC4zdukKzG1BuhASJzIuKX0ESS9i]

- SD Fine-Chem. 2-CHLOROBENZYL CHLORIDE GHS Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSkgsrG40Arb_VA-DR9lbNIqU_R31vHKZbZIq7J4fGekMJDcDZSxFXGxI0nBurI5WGz7E9YrMQr-3kWtZoRk4bdWIsYvrf8zeR3oU_aC38KbAhzUtAEsuZ_zj-DnFohnmPdk0Ioshoqei4mgalC6V9nXcGBAnWRdiGfqWl]

- SD Fine-Chem. 2-CHLOROBENZYL CYANIDE GHS Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL3whDfsoEmi17jur029s38aPmncr1lyb_JmW30It0o9m0IipqLtbPrr_6P2EX0Ug6T3kqWnMRpQ53S0-saLJtiGVhfZmKU8jC40yJAKq-EE-2TLmNbbKns1bHwnVKDlsSD3u5w_hveQHUm0M_uci8xAXUtPOtYHCrl-__]

- TSI Journals. A rapid and efficient synthesis of series benzyl thiocyanates via microwave-assisted heating. (2012). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_K3aKXzq32yw2HEJAT6hcm2orcEMdEgNz4lkSVpmokWTz5OCgVzKTv4FN75yq_tvaFcnzDpwcW9lZR8ynADGZXuQ7MFVNgcm2UHFpW7T99TskyNl-b4-o9KnlXn06g-G2U7ywOH8yW-cZnH4lXJGu8QGgX8c7I2M1hgXY_AMjbc4SCp6SDlYaaX1Id5FloHBgEcSIE3N60pnxmVk87IsjomffD4TznQpuwrwkBC4k6NJPRbvIPXM=]

- University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch11/ch11-5-1.html]

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 2082-66-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErXnckwXQgK4WWYWIWUlZ2XNL3_FSaa1jAHG1QZZD8Yr6z0c_XcHRekauvLSVVAWMKc6aWzgl-ISF1p8hQN2Nl4kagFMvS7wSPHo4-VOlD46bYgl30I0-yyb-Uwt4hy4zNvyuwaA==]

- Master Organic Chemistry. The SN2 Reaction Mechanism. (2012). [URL: https://www.masterorganicchemistry.com/2012/07/04/the-sn2-mechanism/]

- Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0060]

- BITS Pilani. Nucleophilic Substitution Reactions. [URL: https://universe.bits-pilani.ac.in/uploads/NUCLEOPHILIC_SUBSTITUTION_REACTIONS.pdf]

- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. (2017). [URL: https://chemistry.stackexchange.com/questions/89871/reactivity-of-benzyl-halides-towards-nucleophilic-substitution]

- Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [URL: https://www.chemguide.co.uk/mechanisms/nucsub/cyanide.html]

Sources

- 1. This compound [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. Potassium Thiocyanate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. ICSC 1088 - POTASSIUM THIOCYANATE [inchem.org]

- 13. tsijournals.com [tsijournals.com]

- 14. calpaclab.com [calpaclab.com]

"2-Chlorobenzyl thiocyanate mechanism of action"

An In-Depth Technical Guide to the Mechanism of Action of 2-Chlorobenzyl Thiocyanate

Introduction

This compound is an organic compound with notable antimitotic properties. As a member of the benzyl thiocyanate family, its biological activity is of significant interest to researchers in oncology and cell biology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon foundational research on its more potent analogue, 2,4-dichlorobenzyl thiocyanate (DCBT). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how this class of compounds exerts its cytotoxic effects at the molecular level.

The primary mechanism of action for benzyl thiocyanates involves the disruption of microtubule dynamics, a critical process for cell division. This guide will delve into the specific molecular interactions, the resulting cellular consequences, and the experimental evidence that underpins our current understanding.

Core Mechanism: Alkylation of β-Tubulin

The central mechanism through which this compound and its analogues exert their antimitotic effects is the covalent modification of tubulin, the protein subunit of microtubules. Specifically, these compounds act as sulfhydryl alkylating reagents, targeting the cysteine residues of tubulin.

Extensive research on the closely related and more potent compound, 2,4-dichlorobenzyl thiocyanate (DCBT), has elucidated this process in detail. These studies have demonstrated that DCBT causes mitotic arrest, disrupts intracellular microtubules, and inhibits tubulin polymerization.[1][2] Resistance to DCBT has been linked to a mutation in a β-tubulin gene, further solidifying tubulin as the primary target.[2][3]

The reaction involves the formation of a mixed disulfide bond between the 2-chlorobenzyl mercaptan moiety of the compound and the sulfhydryl groups of proteins, with the concurrent release of a cyanide anion.[1] While multiple cellular proteins can be alkylated by these compounds, β-tubulin is the most prominent target, likely due to its high cysteine content.[1] At equimolar concentrations with tubulin, β-tubulin is the predominantly alkylated subunit.[1]

A structure-function analysis has shown that chlorination of the parent compound, benzyl thiocyanate, at either the 2 or 4 position on the phenyl ring enhances its antimitotic and antitubulin activity.[2] Specifically, 4-chlorobenzyl thiocyanate was found to be more active than this compound, both of which are less potent than the dichlorinated analogue, DCBT.[2] This indicates that this compound operates through the same fundamental mechanism as DCBT, albeit with a lower potency. The thiocyanate moiety is essential for this biological activity.[2]

The covalent and irreversible nature of the binding of the benzyl moiety to tubulin inhibits its ability to polymerize into functional microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in mitosis and ultimately can trigger apoptosis.

Biochemical Reaction Pathway

The interaction between this compound and a cysteine residue on β-tubulin can be visualized as a nucleophilic attack by the thiolate anion of the cysteine on the thiocyanate group. This results in the formation of a disulfide bond and the displacement of the cyanide ion.

Caption: Reaction of this compound with a cysteine residue on β-tubulin.

Cellular Consequences of Tubulin Alkylation

The alkylation of β-tubulin by this compound initiates a cascade of events within the cell, culminating in cell cycle arrest and apoptosis.

-

Inhibition of Microtubule Polymerization: The covalent modification of tubulin dimers prevents their proper assembly into microtubules. This inhibitory effect is irreversible.[2]

-

Disruption of Existing Microtubules: In addition to preventing the formation of new microtubules, these compounds lead to the disorganization of the existing microtubule network. This manifests as a disappearance of normal microtubules and the formation of bundled or aggregated tubulin structures within the cell.[2]

-

Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to the arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the signaling pathway from tubulin alkylation to apoptosis.

Caption: Cellular signaling cascade initiated by this compound.

Experimental Protocols

The following outlines a generalized protocol for assessing the inhibitory effect of this compound on tubulin polymerization, a key experiment to validate its mechanism of action.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Lyophilized purified tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Positive control (e.g., Colchicine or Vinblastine)

-

96-well microplates

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in general tubulin buffer on ice to a final concentration of 2-4 mg/mL.

-

Compound Incubation: In a 96-well plate on ice, add the desired concentrations of this compound, vehicle control (DMSO), and positive control to the tubulin solution. Incubate for a predetermined period (e.g., 15-30 minutes) to allow for the interaction between the compound and tubulin.

-

Initiation of Polymerization: To initiate polymerization, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v).

-

Measurement of Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot absorbance (OD340) versus time for each condition. Compare the polymerization curves of the this compound-treated samples to the vehicle control. Calculate IC₅₀ values if a dose-response curve is generated.

Expected Outcome: this compound is expected to inhibit the rate and extent of tubulin polymerization in a concentration-dependent manner.

Quantitative Data Summary

| Compound | Relative Antimitotic/Antitubulin Activity |

| Benzyl thiocyanate | Weak |

| This compound | Intermediate |

| 4-Chlorobenzyl thiocyanate | Intermediate (more active than 2-chloro) |

| 2,4-Dichlorobenzyl thiocyanate | Strong |

Data synthesized from Abraham et al. (1986).[2]

Conclusion

The mechanism of action of this compound is firmly rooted in its ability to act as a sulfhydryl alkylating agent, with β-tubulin being its primary cellular target. By covalently modifying cysteine residues on this critical cytoskeletal protein, it inhibits microtubule polymerization, disrupts the microtubule network, and induces mitotic arrest, ultimately leading to cell death. While it is a less potent analogue of 2,4-dichlorobenzyl thiocyanate, its mechanism provides a clear example of how targeted covalent inhibition of tubulin can be a powerful strategy for developing antimitotic agents. Further research into the specific kinetics and binding sites of this compound on tubulin could provide more detailed insights for the development of novel anticancer therapeutics.

References

-

Dion, R. L., et al. (1989). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 998(3), 223-231. [Link]

-

Abraham, I., et al. (1986). 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology. Proceedings of the National Academy of Sciences, 83(18), 6839-6843. [Link]

-

Abraham, I., et al. (1986). 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Elucidating the Structure of 2-Chlorobenzyl Thiocyanate

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chlorobenzyl Thiocyanate

Prepared by: Gemini, Senior Application Scientist

This compound (C₈H₆ClNS) is a versatile organic intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity and synthetic utility are intrinsically linked to its precise molecular structure. For researchers and drug development professionals, unambiguous structural confirmation is a critical prerequisite for further investigation. This guide provides a comprehensive overview of the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound.

This document moves beyond a simple recitation of data. It is designed as a practical whitepaper, offering field-proven insights into experimental design, data interpretation, and the underlying causality of spectroscopic phenomena. We will ground our analysis in authoritative data and established principles to ensure a trustworthy and robust characterization framework.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For this compound, IR is particularly effective for confirming the presence of the defining thiocyanate (-SCN) and chlorobenzyl moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound due to its minimal sample preparation and high reproducibility.[1]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that accounts for ambient atmospheric absorbances (e.g., CO₂, H₂O) and any intrinsic signals from the instrument itself.[2]

-

Sample Application: Place a single drop (1-2 drops) of this compound directly onto the center of the ATR crystal.

-

Engage ATR Arm: Lower the ATR press arm to ensure firm, consistent contact between the liquid sample and the crystal surface. This step is crucial for obtaining a high-quality, reproducible spectrum.[3]

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[2]

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

-

Cleaning: Thoroughly clean the ATR crystal and press arm after analysis to prevent cross-contamination.[2]

Diagram 1: ATR-FTIR Experimental Workflow

A streamlined workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Data Interpretation: this compound

The IR spectrum provides direct evidence for key functional groups. The most diagnostic absorption is that of the thiocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2150 | Strong, Sharp | C≡N stretch of the thiocyanate (-SCN) group |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1475, ~1445 | Medium-Strong | Aromatic C=C ring stretches |

| ~750 | Strong | C-Cl stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane ("oop") bending |

Table 1: Characteristic Infrared Absorption Bands for this compound. Data is based on typical values for the assigned functional groups.

Expert Analysis:

-

Thiocyanate (C≡N) Stretch: The most unambiguous peak in the spectrum is the strong, sharp absorption around 2150 cm⁻¹. This frequency is highly characteristic of the C≡N triple bond in an organic thiocyanate (R-SCN). Isomeric isothiocyanates (R-NCS) exhibit a much broader and more intense absorption, typically between 2200-2000 cm⁻¹.

-

Aromatic Region: The presence of peaks in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions confirms the benzene ring. The strong absorptions in the 900-675 cm⁻¹ fingerprint region, specifically a strong peak around 750 cm⁻¹, are indicative of ortho-disubstitution on a benzene ring.

-

Chloroalkane (C-Cl) Stretch: The C-Cl bond stretch typically appears as a strong band in the 800-600 cm⁻¹ range. The strong peak observed around 750 cm⁻¹ is consistent with both the C-Cl stretch and the ortho-substitution pattern, and these bands often overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. It relies on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) energy causes transitions between these levels, and the precise frequency required for this "resonance" provides detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a pipette. The deuterated solvent is "invisible" in ¹H NMR and provides the lock signal for the spectrometer.

-

Internal Standard: The solvent typically contains a small amount of Tetramethylsilane (TMS), which serves as the internal standard, with its signal defined as 0.00 ppm.

-

Homogenization: Cap the tube and invert it several times to ensure the sample dissolves completely and the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal, and the magnetic field will be "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.

-

Data Acquisition: Acquire the spectra using standard pulse sequences. ¹H spectra are typically acquired quickly (a few minutes), while ¹³C spectra require longer acquisition times due to the low natural abundance of the ¹³C isotope.[4]

Diagram 2: General NMR Analysis Workflow

Workflow for NMR sample preparation, data acquisition, and processing.

Data Interpretation: A Comparative Approach

Reference Data: Benzyl Thiocyanate

| ¹H NMR Data (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.40-7.35 | Multiplet | 5H | C₆H₅ |

| Methylene Protons | 4.19 | Singlet | 2H | C₆H₅CH₂ SCN |

| ¹³C NMR Data (CDCl₃) | δ (ppm) | Assignment |

| Aromatic C1 | ~135 | C -CH₂ |

| Aromatic C2, C3, C4 | 129-128 | C H |

| Thiocyanate Carbon | ~112 | SC N |

| Methylene Carbon | ~35 | C H₂ |

Table 2: ¹H and ¹³C NMR data for the reference compound, Benzyl thiocyanate. Chemical shifts are approximate and based on typical values from spectral databases.

Expert Analysis & Predicted Spectrum for this compound:

The introduction of a chlorine atom at the C2 (ortho) position of the benzyl ring has predictable electronic and spatial effects that will alter the NMR spectrum.

-

¹H NMR Predictions:

-

Aromatic Region (δ 7.2-7.6 ppm): The simple 5H multiplet of benzyl thiocyanate will become a more complex pattern for this compound. The four aromatic protons are now chemically distinct. Chlorine is an electron-withdrawing group via induction but a weak electron-donating group via resonance.[5] Its primary effect is deshielding, causing protons closer to it (especially the H6 proton) to shift downfield (to a higher ppm value). The signals will likely appear as a complex multiplet reflecting ortho, meta, and para couplings between the four distinct protons.[6]

-

Methylene Protons (-CH₂-): The methylene protons (-CH₂SCN) will also experience a downfield shift compared to the ~4.19 ppm signal in benzyl thiocyanate. The electronegative chlorine atom at the ortho position will exert an inductive electron-withdrawing effect, deshielding the adjacent methylene group. This signal is expected to remain a singlet and shift to approximately δ 4.3-4.5 ppm .

-

-

¹³C NMR Predictions:

-

Aromatic Carbons (δ 125-140 ppm): The chlorine atom will have a significant impact. The carbon directly attached to the chlorine (C2) will be strongly deshielded, shifting significantly downfield. The ipso-carbon (C1, attached to the CH₂SCN group) will also be affected. The other aromatic carbons (C3, C4, C5, C6) will show smaller shifts compared to their equivalents in benzyl thiocyanate.[7][8]

-

Thiocyanate Carbon (-SCN): The chemical shift of the thiocyanate carbon (around δ 112 ppm) is not expected to change significantly, as it is several bonds removed from the substituent.

-

Methylene Carbon (-CH₂-): Similar to the protons, the methylene carbon will be deshielded by the ortho-chloro group and is expected to shift downfield from ~35 ppm to ~38-40 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).[9][10] This high-energy process imparts excess energy to the molecular ion, causing it to fragment in predictable ways. The resulting pattern of fragment ions is a molecular fingerprint that can be used to determine the molecular weight and deduce the structure of the analyte.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is often coupled with Gas Chromatography (GC) for the analysis of pure, volatile compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC-MS Setup: The sample is injected into the GC, where it is vaporized and separated from the solvent on a capillary column.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded by a beam of 70 eV electrons.[11]

-

Ion Acceleration: The resulting positive ions (the molecular ion and its fragments) are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum.

Diagram 3: EI-MS Analysis Workflow

General workflow for GC-EI-MS analysis from sample injection to spectrum generation.

Data Interpretation: A Comparative Approach

We will again use Benzyl thiocyanate as a reference to understand the core fragmentation pathways and then predict the spectrum of this compound.

Reference Data: Benzyl Thiocyanate (M.W. = 149.21)

| m/z | Proposed Ion Fragment | Relative Intensity (%) |

| 149 | [C₈H₇NS]⁺• (Molecular Ion) | Moderate |

| 91 | [C₇H₇]⁺ | 100 (Base Peak) |

| 65 | [C₅H₅]⁺ | Moderate |

Table 3: Principal mass fragments of the reference compound, Benzyl thiocyanate.

Expert Analysis & Predicted Spectrum for this compound:

-

Molecular Ion Peak: The molecular weight of this compound is 183.66. The most critical feature introduced by the chlorine atom is its isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[12] Therefore, the mass spectrum will exhibit two molecular ion peaks:

-

Fragmentation Pattern: The fragmentation will be dominated by the formation of stable benzylic-type cations.

-

Base Peak (m/z 125/127): The most likely fragmentation pathway is the cleavage of the C-S bond to lose a thiocyanate radical (•SCN). This will form the 2-chlorobenzyl cation. This fragment will also exhibit the characteristic 3:1 isotope pattern at m/z 125 ([C₇H₆³⁵Cl]⁺) and m/z 127 ([C₇H₆³⁷Cl]⁺). This cation can rearrange to the more stable chlorotropylium ion and is expected to be the base peak.[14]

-

Loss of Chlorine (m/z 148): Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 148.

-

Tropylium Ion (m/z 91): Subsequent loss of HCl from the m/z 125 fragment could lead to the formation of the dehydrotropylium cation at m/z 89, rather than the tropylium ion at m/z 91 seen in the parent compound. The peak at m/z 91 may be present but is expected to be much less significant than in the spectrum of benzyl thiocyanate.

-

Conclusion

The structural characterization of this compound can be confidently achieved through a synergistic application of IR, NMR, and MS. IR spectroscopy provides rapid confirmation of the critical thiocyanate functional group. Mass spectrometry establishes the molecular weight and confirms the presence of chlorine through its distinct isotopic signature. While direct NMR data is not widely published, a comparative analysis with the parent compound, benzyl thiocyanate, allows for a robust and scientifically sound prediction of the ¹H and ¹³C NMR spectra. This integrated spectroscopic approach provides a self-validating system for the unambiguous identification and structural verification of this compound, ensuring the scientific integrity required for advanced research and development applications.

References

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10843-10851. [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

University of Colorado Boulder. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

InTech. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

University of California, Irvine. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. [Link]

-

ResearchGate. (2017). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Reddit. (2021). What is the effect of a chlorine group on aromatic protons?. [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

-

National Institutes of Health. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

University of Waterloo. (2021). Radicals and Mass Spectrometry (MS). [Link]

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. youtube.com [youtube.com]

- 6. amherst.edu [amherst.edu]

- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorobenzyl Thiocyanate

Introduction

2-Chlorobenzyl thiocyanate is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its unique molecular architecture, featuring a chlorinated benzyl group attached to a thiocyanate moiety, imparts a distinct reactivity profile that is of significant interest to researchers in organic chemistry and drug development. The thiocyanate functional group is a cornerstone of its chemical utility, enabling the introduction of sulfur-containing functionalities into molecular scaffolds, a common strategy in the design of bioactive molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in the pharmaceutical sciences, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is important to distinguish this compound from its isomer, 2-chlorobenzyl isothiocyanate, which has a different connectivity of the SCN group (R-N=C=S) and, consequently, different chemical and physical properties.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClNS | [3] |

| Molecular Weight | 183.65 g/mol | [3] |

| CAS Number | 2082-66-8 | [3] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 140 °C at 5 mmHg | [1] |

| Density | 1.28 g/cm³ (at 20°C) | |

| Solubility | Insoluble in water, soluble in many organic solvents. | [2][4] |

| Synonyms | Thiocyanic Acid 2-Chlorobenzyl Ester | [3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A strong, sharp band is expected in the region of 2150-2160 cm⁻¹ due to the C≡N stretching vibration of the thiocyanate group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-Cl stretching vibration of the chlorobenzyl group will be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two main groups of signals. The aromatic protons on the benzene ring will appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.6 ppm. The benzylic methylene protons (-CH₂-) adjacent to the thiocyanate group are expected to appear as a singlet further upfield, likely in the range of δ 4.2-4.5 ppm.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show distinct signals for each carbon environment. The carbon of the thiocyanate group (-SCN) is expected to resonate in the region of δ 110-115 ppm. The benzylic carbon (-CH₂-) signal would likely appear around δ 40-45 ppm. The aromatic carbons will produce a set of signals between δ 125 and 140 ppm, with the carbon attached to the chlorine atom being influenced by its electronegativity.

Mass Spectrometry

The mass spectrum of this compound would provide crucial information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The molecular ion peak (M⁺) would be expected at m/z 183, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). A prominent fragment would likely be the 2-chlorobenzyl cation at m/z 125, resulting from the cleavage of the C-S bond.[5]

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the benzylic carbon and the ambident nucleophilic character of the thiocyanate group.

-

Nucleophilic Substitution: The benzylic carbon is susceptible to nucleophilic attack, with the thiocyanate ion acting as a good leaving group. This allows for the introduction of various functional groups at the benzylic position.

-

Isomerization: Benzyl thiocyanates can undergo thermal or base-catalyzed isomerization to the more thermodynamically stable benzyl isothiocyanates. This is a crucial consideration in its synthesis and handling.

-

Reaction with Nucleophiles: The thiocyanate moiety itself can react with nucleophiles. For instance, hydrolysis can lead to the formation of a thiocarbamate.

Below is a diagram illustrating some of the key chemical transformations of this compound.

Caption: Key chemical reactions of this compound.

Synthesis of this compound

The most common method for the synthesis of benzyl thiocyanates is the reaction of a benzyl halide with an alkali metal thiocyanate.[6] A microwave-assisted approach using a phase-transfer catalyst has been shown to be a rapid and efficient method for this transformation.[6]

Experimental Protocol (Adapted from Microwave-Assisted Synthesis of Benzyl Thiocyanates)

This protocol is an adaptation of a general method for the synthesis of benzyl thiocyanates and should be optimized for this compound.[6]

Materials:

-

2-Chlorobenzyl chloride

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Polyethylene glycol 400 (PEG-400) as a phase-transfer catalyst

-

Microwave reactor

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a microwave-safe reaction vessel, combine 2-chlorobenzyl chloride (1 mmol), sodium thiocyanate (1.2 mmol), and PEG-400 (5 mol%).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications in Drug Development

While direct biological studies on this compound are limited, research on structurally related compounds provides a strong basis for its potential as a bioactive agent.

Inferred Mechanism of Action: A Sulfhydryl Alkylating Agent

A study on 2,4-dichlorobenzyl thiocyanate revealed its potent antimitotic activity, which stems from its ability to act as a sulfhydryl alkylating agent.[7][8] This compound was found to covalently bind to the sulfhydryl groups of β-tubulin, disrupting microtubule polymerization and arresting cells in mitosis.[7] Given the structural similarity, it is plausible that this compound shares this mechanism of action. The thiocyanate group acts as a leaving group, allowing the 2-chlorobenzyl moiety to form a covalent bond with cysteine residues on proteins like tubulin.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-CHLOROBENZYL ISOTHIOCYANATE CAS#: 18967-44-7 [m.chemicalbook.com]

- 3. phcog.com [phcog.com]

- 4. Showing Compound Benzyl thiocyanate (FDB012606) - FooDB [foodb.ca]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tsijournals.com [tsijournals.com]

- 7. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chlorobenzyl Thiocyanate (CAS: 2082-66-8): A Versatile Synthon for Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Chlorobenzyl thiocyanate is a reactive organic intermediate that holds significant value for drug discovery and development. Characterized by the presence of a thiocyanate (-SCN) group attached to a 2-chlorinated benzyl moiety, this compound serves as a versatile building block for synthesizing a wide array of sulfur-containing molecules and heterocyclic scaffolds.[1][2] While direct biological data on this specific isomer is limited, its close structural analog, 2,4-dichlorobenzyl thiocyanate (DCBT), is a well-documented antimitotic agent that functions by alkylating cysteine residues on β-tubulin.[3][4] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, core reactivity, putative biological mechanism, and detailed experimental protocols to empower its application in modern medicinal chemistry programs.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in synthetic chemistry. The compound is a colorless to light yellow liquid at room temperature and should be stored in a dry environment.[1][5]

| Property | Value | Reference(s) |

| CAS Number | 2082-66-8 | [6][7] |

| Molecular Formula | C₈H₆ClNS | [1][7][8] |

| Molecular Weight | 183.65 g/mol | [1][7] |

| Appearance | Colorless to Light Yellow Clear Liquid | [5] |

| Boiling Point | 140°C @ 5 mmHg | [1][5] |

| Density | ~1.28 g/cm³ | [5] |

| Refractive Index | 1.5880 - 1.5920 | [5] |

| Purity (Commercial) | >98.0% (GC) | |

| Storage Conditions | Room temperature, dry | [1] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is through a nucleophilic substitution reaction. This typically involves the reaction of 2-chlorobenzyl chloride or bromide with an alkali metal thiocyanate, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN).[2]

Causality in Synthesis Design: The choice of solvent and catalyst is paramount for optimizing yield and minimizing side products. Benzyl halides are known to potentially form the isomeric isothiocyanate (-NCS) as a byproduct.[2] To favor the desired S-alkylation over N-alkylation, polar aprotic solvents are often employed. Furthermore, to overcome phase limitations between the organic halide and the inorganic salt, phase-transfer catalysts (PTCs) are highly effective. Catalysts like Polyethylene Glycol (PEG) or specialized dicationic ionic liquids can significantly enhance reaction rates and allow for the use of more environmentally benign solvent systems, such as water.[9][10] Microwave-assisted heating has also been shown to dramatically reduce reaction times.[9]

Workflow for Phase-Transfer Catalyzed Synthesis

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The thiocyanate functional group is a versatile handle for synthetic transformations, making this compound a valuable precursor in medicinal chemistry.[11][12]

-

Building Block for Heterocycles: It is a key intermediate for synthesizing sulfur-containing heterocycles, such as thiazole derivatives, which are common motifs in bioactive molecules.[13][14]

-

Conversion to Other Sulfur Moieties: The thiocyanate group can be readily converted into other pharmaceutically important functional groups. For example, it can be isomerized to the corresponding isothiocyanate, which is a precursor for thioureas.[15]

-

Source of Thiol: Under reductive conditions, the thiocyanate can be converted to the corresponding thiol (2-chlorobenzyl mercaptan). Medicinal thiols are a critical class of drugs used as antioxidants and heavy metal chelators.[16][17]

Biological Activity and Putative Mechanism of Action

While direct studies on this compound are not prevalent in the literature, a strong mechanistic hypothesis can be formulated based on the well-characterized activity of its close analog, 2,4-dichlorobenzyl thiocyanate (DCBT).[3][4]

DCBT is a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[4] The mechanism is centered on its function as a sulfhydryl alkylating agent. The electrophilic carbon of the thiocyanate group is susceptible to nucleophilic attack by cysteine residues on proteins.[3]

Proposed Mechanism of Action:

-

Target Recognition: The compound selectively targets β-tubulin, likely due to its high content of accessible cysteine residues.[3]

-

Nucleophilic Attack: A cysteine sulfhydryl group on β-tubulin attacks the thiocyanate, displacing the cyanide anion (CN⁻).

-

Covalent Modification: This results in the formation of a mixed disulfide bond between the protein and the 2-chlorobenzyl mercaptan moiety.[3]

-

Disruption of Function: The covalent alkylation of β-tubulin prevents its proper polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the mitotic phase and ultimately triggers apoptosis.[3][4]

Structure-activity relationship studies have shown that the thiocyanate group is essential for this activity, and that chlorination of the benzyl ring enhances potency.[4]

Diagram of Putative Tubulin Alkylation

Caption: Putative mechanism of action via sulfhydryl alkylation of β-tubulin.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of this compound.

Protocol 5.1: Microwave-Assisted Synthesis

This protocol is adapted from general procedures for the rapid synthesis of benzyl thiocyanates using a phase-transfer catalyst.[9]

Materials:

-

2-Chlorobenzyl chloride (1.0 eq)

-

Sodium thiocyanate (1.2 eq)

-

Polyethylene glycol 400 (PEG-400) (5 mol%)

-

Microwave synthesis vials

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL microwave synthesis vial, add 2-chlorobenzyl chloride, sodium thiocyanate, and PEG-400.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 100-150 W) to maintain a temperature of 80-90°C for 5-10 minutes. Note: Reaction progress should be monitored by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the data to literature values.

Protocol 5.2: Analytical Characterization by HPLC

While GC is common for purity assessment, HPLC can be used for quantification, especially for trace analysis in biological matrices, by derivatizing the thiocyanate anion.[18]

Methodology Principle: This method is based on the derivatization of the thiocyanate anion with a fluorescent tagging agent, allowing for highly sensitive detection.[18]

Procedure Outline:

-

Sample Preparation: For biological samples (e.g., plasma), perform protein precipitation using trichloroacetic acid.

-

Derivatization: React the sample containing the thiocyanate anion with a fluorogenic agent such as 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one in an appropriate buffer.

-

HPLC Separation: Inject the derivatized sample onto a C18 reversed-phase column.

-

Mobile Phase: Use a gradient of acetonitrile and water (or an appropriate buffer) to achieve separation.

-

Detection: Monitor the elution using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivative.

-

Quantification: Create a calibration curve using known concentrations of a thiocyanate standard to quantify the amount in the sample.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

-

Hazard Class: Harmful and Irritant.

-

Primary Hazards: Harmful if swallowed or inhaled. May cause respiratory irritation.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors, mist, or gas. Do not eat, drink, or smoke when using this product. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid (IF INHALED): Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

First Aid (IF SWALLOWED): Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Disclaimer: Always consult the specific Material Safety Data Sheet (MSDS) provided by your supplier before handling this chemical.[6][19][20]

References

-

Hamel, E., & Batra, J. K. (1989). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. Biochemical Pharmacology, 38(19), 3357-3364. ([Link])

-

LookChem. (n.d.). Cas 18967-44-7, 2-CHLOROBENZYL ISOTHIOCYANATE. ([Link])

-

MySkinRecipes. (n.d.). This compound. ([Link])

-

Abraham, I., et al. (1986). 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology. Proceedings of the National Academy of Sciences, 83(18), 6839-6843. ([Link])

-

Wang, D., et al. (2020). Copper-Catalyzed Benzylic C–H Bond Thiocyanation: Enabling Late-Stage Diversifications. CCS Chemistry. ([Link])

-

Various Authors. (2023). Progress on the Synthesis and Applications of Thiocyanates. ResearchGate. ([Link])

-

CP Lab Safety. (n.d.). Laboratory Chemicals, this compound. ([Link])

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. ([Link])

-

Patsnap Eureka. (2025). Performance Evaluation of Thiocyanate Under Different Conditions. ([Link])

-

PubChemLite. (n.d.). This compound (C8H6ClNS). ([Link])

-

Min, S., et al. (2015). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Free Radical Biology and Medicine, 86, 240-253. ([Link])

-

Castillo, E., et al. (2023). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules, 28(22), 7622. ([Link])

-

Wang, H., et al. (2012). A rapid and efficient synthesis of benzyl thiocyanates via microwave assisted heating. Organic Chemistry: An Indian Journal, 8(3). ([Link])

-

Wikipedia. (n.d.). Organic thiocyanates. ([Link])

-

Various Authors. (2022). Synthesis of benzyl thiocyanate from benzyl halide catalysed by PEG‐DIL‐MnCl4. ResearchGate. ([Link])

-

Kumar, P., et al. (2008). IBX: A Novel and Versatile Oxidant for Electrophilic Thiocyanation of Indoles, Pyrrole and Arylamines. Letters in Organic Chemistry, 5(8), 641-644. ([Link])

-

Meissner, R., et al. (2014). Patent No. US 8785663 B2. ResearchGate. ([Link])

-

Wiemer, A. J., et al. (2011). Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health. Journal of Biological Chemistry, 286(28), 24655-24662. ([Link])

-

Chen, S. H., et al. (1996). Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection. Journal of Analytical Toxicology, 20(1), 38-42. ([Link])

-

Laggner, C., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Journal of Medicinal Chemistry, 63(15), 8049-8067. ([Link])

-

Mazor, D., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(19), 6932. ([Link])

-

Chemchart. (n.d.). 2-Chlorobenzyl isothiocyanate (18967-44-7). ([Link])

-

Gheldiu, A. M., et al. (2017). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 22(12), 2210. ([Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2082-66-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. calpaclab.com [calpaclab.com]

- 8. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chinesechemsoc.org [chinesechemsoc.org]

- 16. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aksci.com [aksci.com]

- 20. bg.cpachem.com [bg.cpachem.com]

"starting materials for 2-Chlorobenzyl thiocyanate synthesis"

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chlorobenzyl Thiocyanate

Introduction

This compound is a versatile chemical intermediate recognized for its role in the synthesis of a variety of commercially significant compounds.[1] Its utility is primarily leveraged in the agrochemical and pharmaceutical sectors, where the unique reactivity of the thiocyanate group is exploited to build molecules with potent biological activities, including fungicides and insecticides.[2] The chlorobenzyl moiety further modulates the compound's reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry and materials science.[2]

This guide provides a detailed examination of the principal synthetic pathways to this compound, with a core focus on the selection, preparation, and strategic considerations of the requisite starting materials. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.

Primary Synthetic Route: Nucleophilic Substitution

The most direct and widely employed method for synthesizing this compound is through a classical nucleophilic substitution (SN2) reaction. This pathway involves the displacement of a halide from a 2-chlorobenzyl halide by a thiocyanate salt.

Core Reaction Scheme

The fundamental transformation is as follows:

Starting Material I: The 2-Chlorobenzyl Halide (Cl-C₆H₄-CH₂-X)

The choice of the benzyl halide is a critical first step. The leaving group (X) is typically chlorine or bromine.

-

2-Chlorobenzyl Chloride (X=Cl): This is often the most cost-effective and readily available starting material. Its synthesis is typically achieved via the free-radical chlorination of 2-chlorotoluene.[3]

-

2-Chlorobenzyl Bromide (X=Br): Bromide is a superior leaving group compared to chloride, which can lead to faster reaction times and milder reaction conditions. However, it is generally more expensive. It is synthesized by the free-radical bromination of 2-chlorotoluene, often using N-bromosuccinimide (NBS) as the bromine source to ensure selective monobromination at the benzylic position.[4]

Synthesis of Halide Precursors from 2-Chlorotoluene: The industrial preparation of these halides involves the side-chain halogenation of 2-chlorotoluene under UV irradiation or in the presence of a radical initiator like azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide.[3][4] It is crucial to control the reaction conditions to prevent over-halogenation and the formation of dichlorinated or trichlorinated byproducts.

Starting Material II: The Thiocyanate Salt (M-SCN)

The nucleophile is provided by an inorganic thiocyanate salt. The choice of cation (M⁺) can influence solubility and reactivity.

-

Sodium Thiocyanate (NaSCN): Widely used due to its good solubility in many polar organic solvents and its cost-effectiveness.[5]

-

Potassium Thiocyanate (KSCN): Another common choice, with solubility properties similar to NaSCN.

-

Ammonium Thiocyanate (NH₄SCN): Also effective and can be used in various solvent systems.[6][7]

The selection of the salt is often dictated by the solvent system and the potential need for a phase-transfer catalyst.

Causality in Experimental Design: Solvents and Catalysis

The success of the nucleophilic substitution hinges on bringing the ionic thiocyanate salt into contact with the organic benzyl halide substrate.

-

Solvents: Polar aprotic solvents like acetonitrile or acetone are excellent choices as they effectively dissolve both reactants. Alcohols can also be used, though they may lead to side reactions. Aqueous systems are environmentally attractive but necessitate a method to bridge the phase gap between the water-soluble salt and the organic-soluble halide.[8]

-

Phase-Transfer Catalysis (PTC): In two-phase (e.g., water-organic) systems, a phase-transfer catalyst is essential. These catalysts, such as polyethylene glycol (PEG) or quaternary ammonium salts (e.g., tetra-n-butylammonium bromide), possess both hydrophilic and lipophilic properties.[5][8][9] They function by pairing with the thiocyanate anion in the aqueous phase, forming a lipophilic ion pair that can migrate into the organic phase to react with the benzyl halide. This "triphase catalysis" approach can lead to remarkably clean reactions with 100% selectivity to the desired benzyl thiocyanate.[9]

-

Microwave-Assisted Synthesis: To accelerate the reaction, microwave irradiation has been successfully applied. This technique can dramatically reduce reaction times from hours to minutes, often providing excellent yields in a solvent-free or minimal-solvent environment, which aligns with the principles of green chemistry.[5]

Workflow & Visualization

The logical flow for the nucleophilic substitution pathway is outlined below.

Caption: Workflow for this compound synthesis via nucleophilic substitution.

Alternative Route: The Sandmeyer Reaction for Aryl Thiocyanates

While not a direct route to benzyl thiocyanates, the Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a thiocyanate group onto an aromatic ring, yielding an aryl thiocyanate.[10][11] Understanding this method is crucial for any comprehensive discussion of thiocyanate synthesis. It provides a pathway to compounds like 2-chlorophenyl thiocyanate from 2-chloroaniline.

Core Reaction Scheme

The process occurs in two distinct steps:

-

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

-

Thiocyanation: Ar-N₂⁺X⁻ + CuSCN → Ar-SCN + N₂ + CuX

Starting Material: The Aryl Amine

The precursor for this route is an aryl amine, such as 2-chloroaniline . The availability and substitution pattern of the starting aniline dictate the final product structure.

Key Reagents and Rationale

-

Nitrous Acid (HONO): Generated in situ from sodium nitrite (NaNO₂) and a cold, strong acid (e.g., HCl, H₂SO₄). This highly reactive species converts the primary amino group into a diazonium salt. The reaction must be kept cold (0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Copper(I) Thiocyanate (CuSCN): This is the classical Sandmeyer catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[11]

-

Improved Procedures: Traditional Sandmeyer reactions can suffer from side-product formation. Modern variations utilize pre-formed, stable arenediazonium salts, such as o-benzenedisulfonimides.[12] Reacting these stable salts with sodium thiocyanate in an anhydrous aprotic solvent (like acetonitrile) can lead to higher yields and significantly reduce the formation of isothiocyanate isomers.[12][13]

Workflow & Visualization

The logical flow for the Sandmeyer thiocyanation is depicted below.

Caption: General workflow for Aryl Thiocyanate synthesis via the Sandmeyer reaction.

Comparative Summary of Synthetic Routes

| Feature | Nucleophilic Substitution (for Benzyl Thiocyanate) | Sandmeyer Reaction (for Aryl Thiocyanate) |

| Primary Starting Material | 2-Chlorobenzyl Halide or 2-Chlorotoluene | Aryl Amine (e.g., 2-Chloroaniline) |

| Key Reagents | Thiocyanate Salt (NaSCN, KSCN), optional PTC | NaNO₂, Strong Acid, Copper(I) Thiocyanate |

| Typical Yields | Good to Excellent (can be >90%)[5] | Moderate to Good (can be >80% with improved methods)[13] |

| Advantages | Direct, high-yielding, uses readily available materials, amenable to green chemistry approaches (PTC, microwave). | Excellent for installing SCN group directly on the aromatic ring; wide substrate scope based on available anilines. |